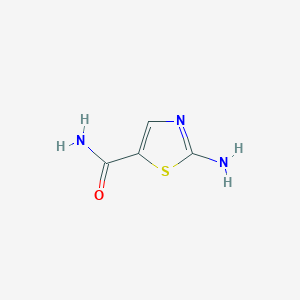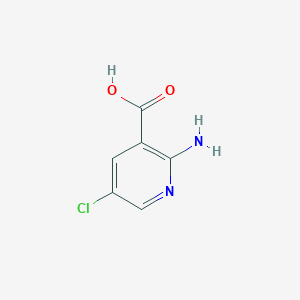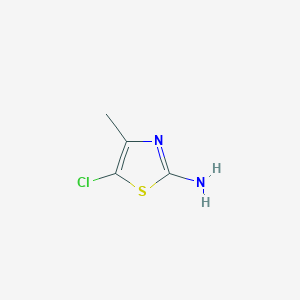
N-(2-ブロモ-4-ニトロフェニル)アセトアミド
概要
説明
N-(2-bromo-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7BrN2O3. It is a yellow solid that is primarily used in organic synthesis and the preparation of various chemical libraries, particularly those related to anticancer drug analogs .
科学的研究の応用
N-(2-bromo-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Utilized in the synthesis of bioactive compounds for biological studies.
Medicine: Employed in the development of anticancer drug analogs and other pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
N-(2-bromo-4-nitrophenyl)acetamide is a complex organic compound used in various fields of research . .
Biochemical Pathways
It is known that the compound is used in organic synthesis and in the synthesis of libraries of anticancer drug analogs .
Result of Action
It is known that the compound is used in the synthesis of libraries of anticancer drug analogs , suggesting potential cytotoxic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)acetamide typically involves the reaction of 2-bromo-4-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for N-(2-bromo-4-nitrophenyl)acetamide are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
N-(2-bromo-4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Acylation: The acetamide group can participate in acylation reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder.
Acylation: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and methoxy derivatives.
Reduction: The major product is 2-bromo-4-aminoaniline.
Acylation: Products include various acylated derivatives depending on the acylating agent used.
類似化合物との比較
Similar Compounds
N-(2-bromo-4-nitrophenyl)acetamide: Unique due to its specific substitution pattern and functional groups.
N-(2-chloro-4-nitrophenyl)acetamide: Similar but with a chlorine atom instead of bromine.
N-(2-bromo-4-aminophenyl)acetamide: Similar but with an amino group instead of a nitro group.
Uniqueness
N-(2-bromo-4-nitrophenyl)acetamide is unique due to its combination of a bromine atom and a nitro group, which provides distinct reactivity and potential for diverse chemical transformations .
特性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRYGNVWNQYYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462008 | |
| Record name | N-(2-Bromo-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57045-86-0 | |
| Record name | N-(2-Bromo-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



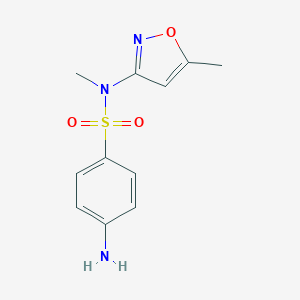




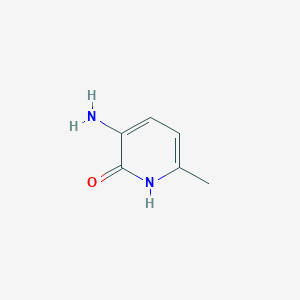
![Ethanol, 2-[(3-aminophenyl)sulfonyl]-](/img/structure/B112728.png)

